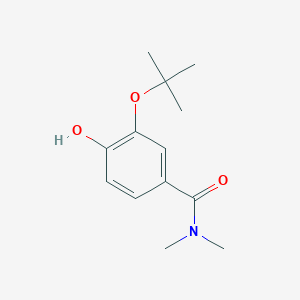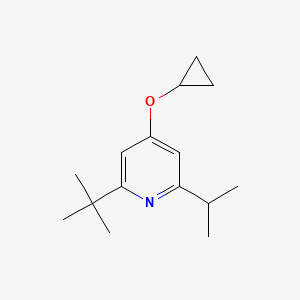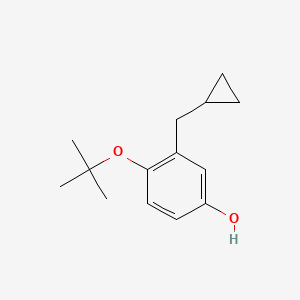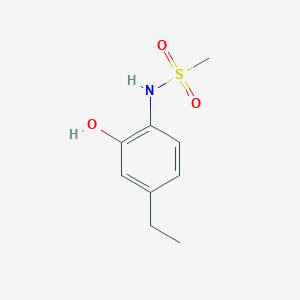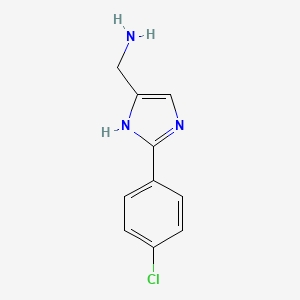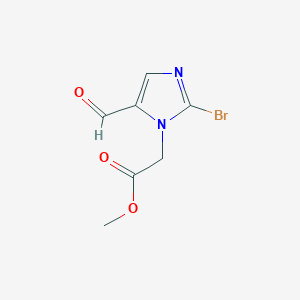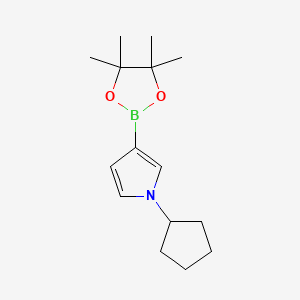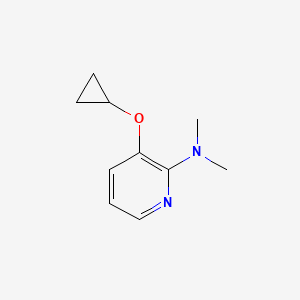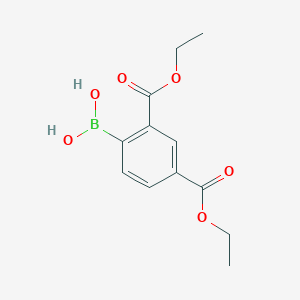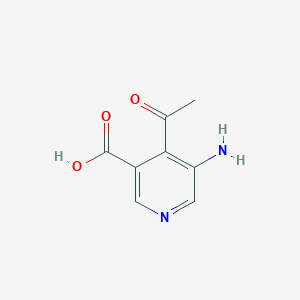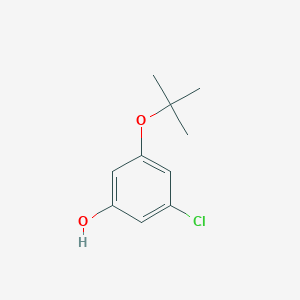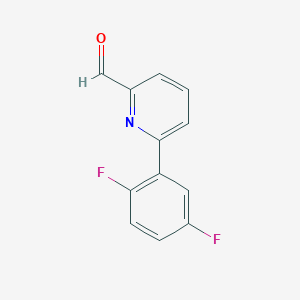
6-(2,5-Difluorophenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Difluorophenyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C12H7F2NO. It is a derivative of pyridine, featuring a difluorophenyl group at the 6-position and an aldehyde group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)pyridine-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Oxidation: The resulting intermediate can be oxidized to introduce the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 6-(2,5-Difluorophenyl)pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(2,5-Difluorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a precursor in the synthesis of drug candidates targeting various diseases.
Industry:
Mécanisme D'action
The mechanism of action of 6-(2,5-Difluorophenyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity towards molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde: Similar structure but with fluorine atoms at different positions on the phenyl ring.
6-(2,3-Difluorophenyl)pyridine-2-carbaldehyde: Another isomer with fluorine atoms at different positions.
Uniqueness:
Positional Isomerism: The position of the fluorine atoms on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity.
Functional Group Placement: The presence of the aldehyde group at the 2-position of the pyridine ring allows for unique reactivity patterns compared to other isomers.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
6-(2,5-difluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-5-11(14)10(6-8)12-3-1-2-9(7-16)15-12/h1-7H |
Clé InChI |
RFYITIOYRBYQJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=C(C=CC(=C2)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



